Bis(4-methoxyphenyl)phosphinic chloride
Overview
Description
Bis(4-methoxyphenyl)phosphinic chloride is an organophosphorus compound with the molecular formula C14H14ClO3P. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphinic chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)phosphinic chloride typically involves the reaction of bis(4-methoxyphenyl)phosphinic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the phosphinic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds with the evolution of hydrogen chloride gas. The product is isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and chromatography, to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)phosphinic chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation Reactions: It can be oxidized to form bis(4-methoxyphenyl)phosphinic acid or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form bis(4-methoxyphenyl)phosphine or related phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents, such as acetonitrile or dimethylformamide, under mild to moderate temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used in the presence of solvents like dichloromethane or acetonitrile.
Major Products Formed
Substitution: The major products are phosphinic esters or amides, depending on the nucleophile used.
Oxidation: The primary product is bis(4-methoxyphenyl)phosphinic acid.
Reduction: The main product is bis(4-methoxyphenyl)phosphine.
Scientific Research Applications
Bis(4-methoxyphenyl)phosphinic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a precursor for phosphinic acid derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of bis(4-methoxyphenyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of phosphinic esters or amides. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-methoxyphenyl)phosphinic acid
- Bis(4-methoxyphenyl)phosphine
- Bis(4-methoxyphenyl)phosphinous chloride
Uniqueness
Bis(4-methoxyphenyl)phosphinic chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. Its reactivity with various nucleophiles and its potential for oxidation and reduction reactions distinguish it from other similar compounds .
Properties
IUPAC Name |
1-[chloro-(4-methoxyphenyl)phosphoryl]-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICSNEYXWVFTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501512 | |
Record name | Bis(4-methoxyphenyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20434-06-4 | |
Record name | P,P-Bis(4-methoxyphenyl)phosphinic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20434-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-methoxyphenyl)phosphinic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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